Ifebemtinib: A Technical Guide to a Potent FAK Inhibitor in Oncology
Ifebemtinib: A Technical Guide to a Potent FAK Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifebemtinib (formerly known as IN10018 or BI 853520) is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in tumor progression.[1][2][3] Overexpressed in a variety of solid tumors, FAK is a central mediator of signaling pathways that control cell proliferation, survival, migration, and invasion.[4][5] Ifebemtinib has demonstrated significant anti-tumor activity in preclinical models and has shown considerable promise in clinical trials, particularly as a synergistic agent in combination therapies for cancers with specific mutations, such as KRAS G12C.[6][7][8] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to Ifebemtinib.
Discovery and Development
Ifebemtinib was initially developed by Boehringer Ingelheim and is now being advanced by InxMed.[7] The development of Ifebemtinib stemmed from the recognition of FAK as a critical therapeutic target in oncology. FAK integrates signals from integrins and growth factor receptors, thereby influencing the tumor microenvironment and promoting metastasis.[1][9] While specific details regarding the lead optimization and structure-activity relationship (SAR) studies are proprietary, the chemical structure of Ifebemtinib, 2-fluoro-5-methoxy-4-((4-((2-methyl-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-N-(1-methylpiperidin-4-yl)benzamide, reflects a design aimed at high potency and selectivity for the FAK kinase domain.[10]
The development of Ifebemtinib has been marked by a strategic shift from monotherapy to combination regimens. Early clinical studies with Ifebemtinib alone showed a manageable safety profile but modest anti-tumor activity.[11] However, preclinical evidence of its synergistic effects with other anti-cancer agents has led to its evaluation in combination therapies, where it has demonstrated remarkable efficacy.[3][7] Ifebemtinib has been granted Breakthrough Therapy Designation by the China National Medical Products Administration (NMPA) and Fast-Track designation from the U.S. Food and Drug Administration (FDA) for certain indications.[3][12]
Mechanism of Action and Signaling Pathway
Ifebemtinib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of FAK, thereby blocking its kinase activity.[2] This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of other signaling proteins, most notably Src family kinases.[4][6] The FAK/Src complex, once formed, phosphorylates a multitude of downstream substrates, activating key signaling cascades that promote cancer progression, including the PI3K/AKT and RAS/MEK/ERK pathways.[1][11] By disrupting this central signaling hub, Ifebemtinib effectively inhibits tumor cell proliferation, survival, migration, and invasion.[2]
Caption: FAK Signaling Pathway and Inhibition by Ifebemtinib.
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Reference(s) |
| FAK (recombinant) | 1 | [4][13] |
| FER Kinase | 900 | [4][13] |
| FES Kinase | 1040 | [4][13] |
In Vitro Cellular Activity
| Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| PC-3 (Prostate) | FAK Autophosphorylation (Y397) | 1 | [14] |
| PC-3 (Prostate) | Anchorage-independent Proliferation | 3 | [14][15] |
Clinical Trial Efficacy Data (Combination Therapy)
Ifebemtinib + Garsorasib (KRAS G12C inhibitor) in First-Line NSCLC (KRAS G12C mutant)
| Endpoint | Value | Reference(s) |
| Objective Response Rate (ORR) | 90.3% | [8][12] |
| Disease Control Rate (DCR) | 96.8% | [8][12] |
| Median Progression-Free Survival (mPFS) | 22.3 months | [7] |
| Median Duration of Response (mDOR) | 19.4 months | [7] |
Ifebemtinib + Garsorasib (KRAS G12C inhibitor) vs. Garsorasib Monotherapy in Previously Treated CRC (KRAS G12C mutant)
| Endpoint | Ifebemtinib + Garsorasib | Garsorasib Monotherapy | Reference(s) |
| Objective Response Rate (ORR) | 44.4% | 16.7% | [6] |
| Disease Control Rate (DCR) | 100.0% | 77.8% | [6] |
| Median Progression-Free Survival (mPFS) | 7.7 months | 4.0 months | [6] |
Experimental Protocols
In Vitro FAK Kinase Assay (Luminescent)
This protocol is a general representation based on commercially available FAK kinase assay kits.
Caption: Workflow for an in vitro FAK kinase assay.
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Reagent Preparation: Recombinant FAK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), ATP, and a suitable FAK substrate (e.g., poly(Glu, Tyr) 4:1) are prepared. Ifebemtinib is serially diluted to the desired concentrations.[16]
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Reaction Setup: The kinase reaction is initiated by adding the FAK enzyme to wells of a 96-well plate containing the kinase buffer, substrate, ATP, and varying concentrations of Ifebemtinib.
-
Incubation: The reaction plate is incubated at 30°C for a specified time (e.g., 45-60 minutes) to allow for the phosphorylation of the substrate.[16][17]
-
Signal Detection: A kinase detection reagent (e.g., Kinase-Glo® Max) is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, where the light output is inversely proportional to the kinase activity.[16][17]
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Data Analysis: The luminescent signal is read using a microplate reader. The IC50 value, the concentration of Ifebemtinib that inhibits 50% of FAK activity, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT-based)
This protocol is a general representation for assessing the effect of Ifebemtinib on the proliferation of cancer cell lines, such as MDA-MB-231.[18][19][20]
Caption: Workflow for a cell proliferation assay.
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Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[21]
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Ifebemtinib. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a period of 72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI50 (Growth Inhibition 50) value, the concentration of the drug that causes a 50% reduction in cell growth, is determined from the dose-response curve.[22]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Ifebemtinib in a subcutaneous xenograft model.[14][23]
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Cell Implantation: Human cancer cells (e.g., PC-3 or NSCLC patient-derived xenografts) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomized into treatment and control groups.
-
Drug Administration: Ifebemtinib is administered orally, once daily, at specified dose levels (e.g., 50 mg/kg). The control group receives the vehicle.[4][24]
-
Tumor Measurement and Monitoring: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Data Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The anti-tumor efficacy is assessed by comparing the tumor growth in the Ifebemtinib-treated groups to the control group. The percentage of tumor growth inhibition (TGI) is calculated.
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Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated FAK (Y397) by immunohistochemistry or ELISA to confirm target engagement.[5]
Conclusion
Ifebemtinib is a promising, highly selective FAK inhibitor with a well-defined mechanism of action. Its development has highlighted the potential of targeting FAK, not as a standalone therapy, but as a crucial component of combination regimens designed to overcome drug resistance and enhance the efficacy of other anti-cancer agents. The remarkable clinical data in KRAS G12C-mutant cancers underscore the potential of Ifebemtinib to become a cornerstone of treatment for these and other malignancies. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this novel FAK inhibitor.
References
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